2-Heptylpyrrolidine
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Overview
Description
2-Heptylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a heptyl group at the second position. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptylpyrrolidine typically involves the reaction of pyrrolidine with heptyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile and displaces the halide ion from the heptyl halide. This reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, enhancing its nucleophilicity .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method involves the same nucleophilic substitution reaction but is optimized for large-scale production by using automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2-Heptylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the heptyl group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, strong bases
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidines depending on the reagents used
Scientific Research Applications
2-Heptylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of agrochemicals and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-Heptylpyrrolidine involves its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
2-Methylpyrrolidine: A similar compound with a methyl group at the second position.
2-Octylpyrrolidine: Another analog with an octyl group instead of a heptyl group
Uniqueness: 2-Heptylpyrrolidine is unique due to its specific heptyl substitution, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it valuable for specific applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-heptylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-2-3-4-5-6-8-11-9-7-10-12-11/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEZJRZPBIGNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95018-43-2 |
Source
|
Record name | 2-heptylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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